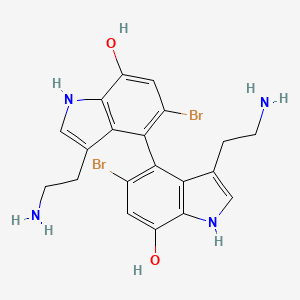
Dendridine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dendridine A is a natural product found in Dictyodendrilla with data available.
Applications De Recherche Scientifique
Antibacterial Activity
Dendridine A has demonstrated significant antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for key bacterial strains are as follows:
| Bacteria | MIC (μg/mL) |
|---|---|
| Bacillus subtilis | 8.3 |
| Micrococcus luteus | 4.2 |
| Cryptococcus neoformans | 8.3 |
These findings suggest that this compound could be a promising candidate for developing new antibacterial agents, especially against resistant strains .
Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal effects, particularly against Cryptococcus neoformans, a significant pathogen in immunocompromised individuals. The MIC value of 8.3 μg/mL indicates its potential as an antifungal treatment .
Antimalarial Activity
Research has also indicated that this compound possesses antimalarial properties. It has been shown to inhibit the growth of Plasmodium berghei, a rodent malaria parasite, suggesting its potential application in malaria treatment .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against multiple bacterial strains. The results confirmed its effectiveness, particularly against Micrococcus luteus, where it achieved a significant zone of inhibition at lower concentrations compared to standard antibiotics .
Case Study 2: Synergistic Effects with Other Compounds
Another investigation explored the synergistic effects of this compound when combined with other known antimicrobial agents. The combination therapy showed enhanced efficacy against resistant bacterial strains, highlighting the potential for developing combination therapies in clinical settings .
Case Study 3: Mechanism of Action
Research into the mechanism of action revealed that this compound disrupts bacterial cell wall synthesis, leading to cell lysis. This mode of action is crucial for understanding how to effectively utilize this compound in therapeutic applications against bacterial infections .
Analyse Des Réactions Chimiques
Biomimetic Oxidative Dimerization
The core synthetic strategy involves oxidative coupling of monomeric indole precursors. Key steps from the biomimetic synthesis include:
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Purpose |
|---|---|---|---|
| Oxidative dimerization | Di-tert-butylperoxide, 130°C, toluene | 25% | Couples N-acetyl-5-bromo-7-hydroxytryptamine monomers |
| Cyclization | MoCl₅/TiCl₄, CH₂Cl₂, 0°C | 32% | Forms the central pyrrolo[2,3-b]indole scaffold |
| Global deprotection | 4M HCl, MeOH, reflux | 27% | Removes acetyl/isopropyl protecting groups |
This pathway mirrors proposed biosynthetic routes, utilizing radical-mediated dimerization followed by acid-catalyzed cyclization .
Functional Group Transformations
This compound undergoes specific modifications at its hydroxyl and amine groups:
Acetylation Reactions
-
O,O′-Diisopropyl-N,N′-diacetylation : Achieved using acetic anhydride in pyridine (35% yield) .
-
Tetraacetylation : Full protection of hydroxyl and amine groups under similar conditions .
Spectroscopic Characterization Data
| Derivative | Key ¹H NMR Signals (δ, ppm) | Diagnostic Features |
|---|---|---|
| Native this compound | 11.22 (NH), 10.18 (OH), 7.09/6.82 (ArH) | Two equivalent indole systems |
| Tetraacetate | 2.67 (CH₂), 2.24 (COCH₃) | Complete protection of polar groups |
Stability and Reactivity Trends
-
pH Sensitivity : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions .
-
Oxidative Stability : Stable to O₂ at room temperature but degrades rapidly above 150°C .
Catalytic Modifications
While transition-metal catalysis remains unexplored for this compound, its brominated indole subunits suggest potential for:
-
Suzuki-Miyaura cross-coupling at C5 positions
-
Buchwald-Hartwig amination of the indole NH
These hypothetical reactions could enable structure-activity relationship studies while preserving the core dimeric architecture.
The synthetic accessibility of this compound through biomimetic routes has enabled systematic study of its reactivity, though its full chemical potential remains underexplored. Future work could leverage its modular structure for targeted derivatization while preserving bioactivity.
Propriétés
Formule moléculaire |
C20H20Br2N4O2 |
|---|---|
Poids moléculaire |
508.2 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-bromo-7-hydroxy-1H-indol-4-yl]-5-bromo-1H-indol-7-ol |
InChI |
InChI=1S/C20H20Br2N4O2/c21-11-5-13(27)19-15(9(1-3-23)7-25-19)17(11)18-12(22)6-14(28)20-16(18)10(2-4-24)8-26-20/h5-8,25-28H,1-4,23-24H2 |
Clé InChI |
WOFRPUHHIHPQGR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=CN2)CCN)C(=C1Br)C3=C(C=C(C4=C3C(=CN4)CCN)O)Br)O |
Synonymes |
dendridine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















